2,3,4-Trimethylhexane
Overview
Description
2,3,4-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a derivative of hexane with three methyl groups attached to the 2nd, 3rd, and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexane backbone with three methyl (CH3) groups attached to the 2nd, 3rd, and 4th carbon atoms . The presence of these methyl groups makes the molecule more branched compared to normal hexane.Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.2551 . Other physical and chemical properties such as boiling point, density, and heat capacity can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Vibrational Analysis
The study of 2,3,4-Trimethylhexane (2,3,4-TMH) has been significant in the field of vibrational analysis. Infrared spectra and normal coordinate calculations have been conducted for 2,3,4-TMH, revealing its existence in multiple conformations. This research helps in understanding the molecular structure and behavior of such compounds under different conditions (Crowder & Gross, 1984).
Conformational Analysis
Conformational analysis of 2,3,4-TMH and its variants like 2,2,3-trimethylhexane has been a key area of study. Such analyses involve interpreting infrared and Raman spectra with the aid of normal coordinate calculations, contributing significantly to the understanding of molecular dynamics and structure (Crowder, 1986).
Biomarker Discovery
2,3,4-TMH has been identified as a potential biomarker in exhaled breath for the diagnosis of type 2 diabetes mellitus (T2DM). Gas chromatography-mass spectrometry (GC-MS) combined with metabolomics approaches have revealed its presence as a differential expression in T2DM patients, indicating its potential as a non-invasive diagnostic tool (Yan et al., 2014).
Viscosity and Pressure Studies
The viscosity and pressure-viscosity relation of 2,3,4-TMH and related compounds have been extensively studied using molecular dynamics simulations. These studies are crucial for understanding the behavior of such hydrocarbons under varying pressure conditions, which is important in fields like lubricant development and fluid dynamics (Cunha & Robbins, 2019).
Radiolysis Research
Research on the gamma radiolysis of branched chain hydrocarbons, including 2,3,4-TMH, has provided insights into the fragmentation and recombination products under various conditions. Such studies are essential in understanding the chemical behavior of hydrocarbons under radiation exposure (Castello et al., 1975).
Ultrasonic Studies and Rotational Isomerism
Ultrasonic studies of methylhexanes, including 2,3,4-TMH, have helped in understanding the rotational isomerism in these compounds. The investigation of ultrasonic attenuation and velocity assists in identifying equilibrium conformations involved in rotational isomeric processes (Awwad et al., 1982).
Stereochemical Studies
Stereochemical investigations, such as the study of asymmetric migrating groups in the pinacol rearrangement of 2,3,4-TMH, contribute to the field of organic chemistry, particularly in understanding the behavior of complex molecular structures (Beggs & Meyers, 1970).
Safety and Hazards
Properties
IUPAC Name |
2,3,4-trimethylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-8(4)9(5)7(2)3/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNOQHQISEBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870795 | |
Record name | hexane, 2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-47-1 | |
Record name | 2,3,4-Trimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | hexane, 2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-Trimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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